

Comparative Pharmacokinetics of (S,S)-TAK-418: A Cross-Species Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S,S)-TAK-418

Cat. No.: B15623977

[Get Quote](#)

(S,S)-TAK-418, a novel, brain-penetrant inhibitor of lysine-specific demethylase 1 (LSD1), has demonstrated promising therapeutic potential for central nervous system disorders. Understanding its pharmacokinetic profile across different species is crucial for the translation of preclinical findings to clinical applications. This guide provides a comparative overview of the pharmacokinetics of **(S,S)-TAK-418** in mice, rats, and humans, supported by experimental data and detailed methodologies.

Executive Summary

(S,S)-TAK-418 exhibits rapid absorption and a short terminal half-life across the studied species. The compound demonstrates a nearly linear pharmacokinetic profile at the doses investigated. Bioavailability varies between rodent species, with mice showing higher oral bioavailability compared to rats. In humans, TAK-418 is well-tolerated and rapidly absorbed, with its overall exposure unaffected by food, although peak plasma concentrations are delayed. The ability of TAK-418 to cross the blood-brain barrier has been noted, a critical feature for its intended therapeutic applications in neurological disorders.^{[1][2][3]}

Comparative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of **(S,S)-TAK-418** in mice, rats, and humans.

Table 1: Pharmacokinetic Parameters of **(S,S)-TAK-418** in Mice^[3]

Dose (mg/kg)	Route	Cmax (ng/mL)	Tmax (h)	AUC0-24h (ng·h/mL)	t1/2 (h)	Bioavailability (%)
0.3	Oral	42.3 ± 13.0	0.50	126 ± 20	2.5	77.5
1	Oral	158 ± 27	0.50	468 ± 65	2.8	-
2	Oral	321 ± 51	0.50	954 ± 138	2.9	-
0.3	IV	129*	-	163 ± 20	2.1	-

Note: Plasma concentration at 5 min post-dose.

Table 2: Pharmacokinetic Parameters of **(S,S)-TAK-418** in Rats[3]

Dose (mg/kg)	Route	Cmax (ng/mL)	Tmax (h)	AUC0-24h (ng·h/mL)	t1/2 (h)	Bioavailability (%)
1	Oral	48.9 ± 10.3	0.50	155 ± 28	2.9	39.1
3	Oral	161 ± 21	0.75	557 ± 70	3.3	-
0.3	IV	100*	-	132 ± 13	2.6	-

Note: Plasma concentration at 5 min post-dose.

Table 3: Summary of Pharmacokinetic Profile of **(S,S)-TAK-418** in Humans[1][2]

Parameter	Observation
Dose Range	5 mg to 160 mg (single and multiple doses)
Absorption	Rapidly absorbed
Linearity	Nearly linear pharmacokinetic profile
Half-life	Short terminal half-life
Accumulation	No obvious accumulation after 10 days of daily administration
Food Effect	Administration with a high-fat meal delayed T _{max} , but did not affect overall exposure (AUC)
Brain Penetration	Rapidly crosses the blood-brain barrier

Note: Specific quantitative values for C_{max}, T_{max}, AUC, and half-life from the human studies are not detailed in the primary publication but are characterized by the descriptive terms above.

Experimental Protocols

Rodent Pharmacokinetic Studies^[3]

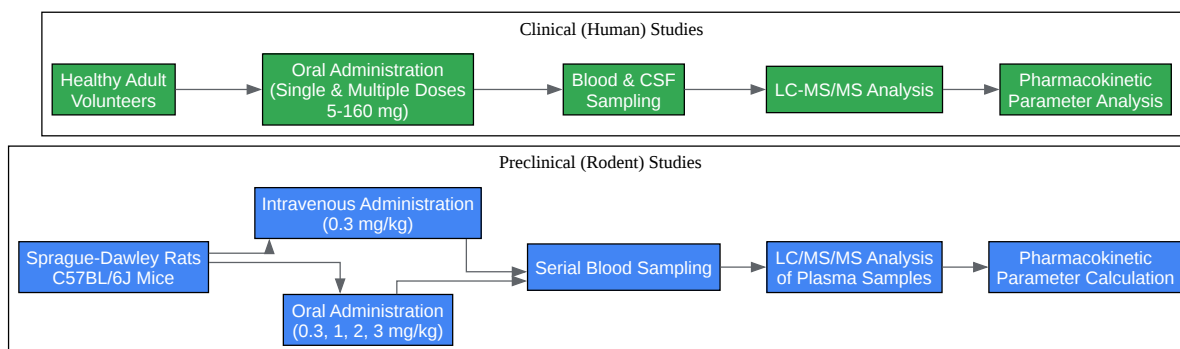
- Animal Models: Male Sprague-Dawley rats and male C57BL/6J mice were used.
- Administration:
 - Oral (PO): **(S,S)-TAK-418** was administered orally at doses of 0.3, 1, or 2 mg/kg for mice and 1 or 3 mg/kg for rats.
 - Intravenous (IV): **(S,S)-TAK-418** was administered intravenously at a dose of 0.3 mg/kg to both mice and rats to determine bioavailability.
- Sample Collection: Blood samples were collected at various time points post-administration.
- Bioanalysis: Plasma concentrations of **(S,S)-TAK-418** were determined using LC/MS/MS.

- Pharmacokinetic Analysis: Parameters such as C_{max}, T_{max}, AUC, and t_{1/2} were calculated from the plasma concentration-time profiles. Bioavailability was estimated by comparing the AUC after oral administration to the AUC after intravenous administration.

Human Pharmacokinetic Studies^{[1][2]}

- Study Design: Two randomized, double-blind, placebo-controlled, Phase 1 studies were conducted in healthy adult volunteers.
 - Study 1: A single-rising-dose study (5-60 mg) in male and female volunteers.
 - Study 2: A single-rising-dose (120-160 mg) and multiple-rising-dose (20-160 mg once daily for 10 days) study in healthy female volunteers.
- Sample Collection: Blood and cerebrospinal fluid (CSF) samples were collected at various time points.
- Bioanalysis: The free base of TAK-418 was measured by liquid chromatography with tandem mass spectrometry.
- Pharmacokinetic Analysis: Pharmacokinetic parameters were derived using noncompartmental analysis methods.

Visualized Experimental Workflow

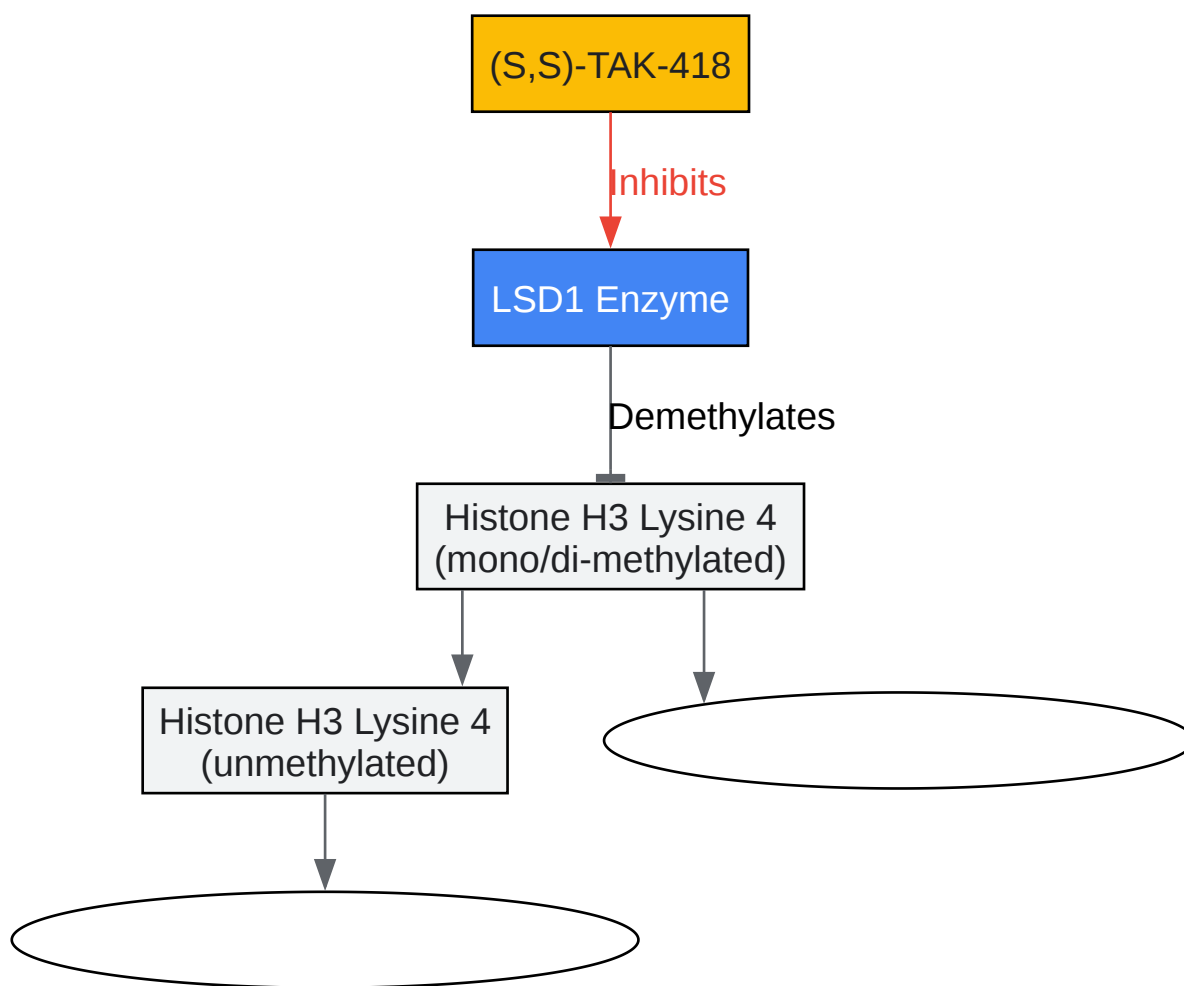


[Click to download full resolution via product page](#)

Caption: A simplified workflow of the pharmacokinetic studies for **(S,S)-TAK-418**.

Signaling Pathway Inhibition

(S,S)-TAK-418 is an inhibitor of the LSD1 enzyme, which plays a crucial role in epigenetic regulation through histone demethylation.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **(S,S)-TAK-418** on the LSD1 signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Safety, pharmacokinetics and pharmacodynamics of TAK-418, a novel inhibitor of the epigenetic modulator lysine-specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics and pharmacodynamics of TAK-418, a novel inhibitor of the epigenetic modulator lysine-specific demethylase 1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- To cite this document: BenchChem. [Comparative Pharmacokinetics of (S,S)-TAK-418: A Cross-Species Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623977#comparative-pharmacokinetics-of-s-s-tak-418-in-different-species]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com